Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate is a chemical compound with the CAS Number: 1962973-02-9 . It has a molecular weight of 209.24 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO3/c1-11(2,14)6-9-5-4-8(7-12-9)10(13)15-3/h4-5,7,14H,6H2,1-3H3 . This compound contains a total of 30 bonds; 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 315.5±32.0 °C . The compound has a predicted density of 1.137±0.06 g/cm3 . The predicted pKa value is 14.54±0.29 .Scientific Research Applications
Retinoprotective Effects
One study investigated the retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound with a similar structure, in a rat model of retinal ischemia-reperfusion. It was found that this compound effectively prevented the development of ischemic injuries in the eye fundus and significantly increased retinal microcirculation and the b-wave amplitude in electroretinography, indicating its potential as a retinoprotector (Peresypkina et al., 2020).
Metabolic Implications
Methylene-C14-Dioxyphenyl Compounds' study demonstrates how certain compounds can affect metabolic rates by serving as alternate substrates for enzymatic hydroxylation, thereby influencing the metabolism of drugs and insecticides (Casida et al., 1966). Another significant aspect is the role of N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, identified as a uremic toxin, highlighting the importance of understanding metabolic byproducts and their potential toxicities (Lenglet et al., 2016).
Enzymatic and Chemical Reactions
Research on nicotinamide and its derivatives explores their role in oxidative metabolism and their interaction with the hepatic microsomal mixed-function oxidase system, indicating nicotinamide's inhibitory effects on metabolism of certain substrates (Schenkman et al., 1967). The synthesis and characterization of methyl nicotinates/6-halonicotinates through domino isomerization catalyzed by Fe(II)/Au(I) reveal chemical processes that could be harnessed for creating novel compounds with potential applications in various fields (Galenko et al., 2017).
properties
IUPAC Name |
methyl 6-(2-hydroxy-2-methylpropyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,14)6-9-5-4-8(7-12-9)10(13)15-3/h4-5,7,14H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDCWMAHFRBXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NC=C(C=C1)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.